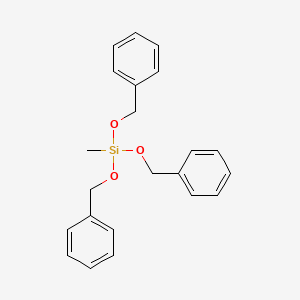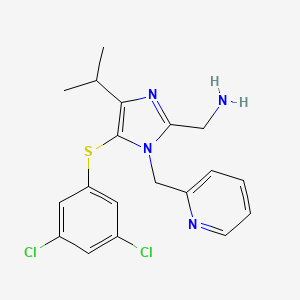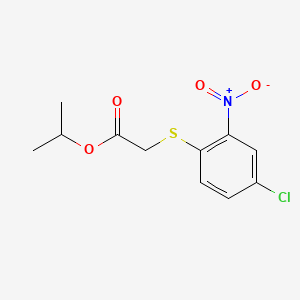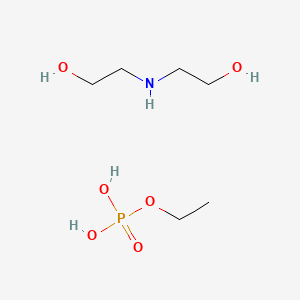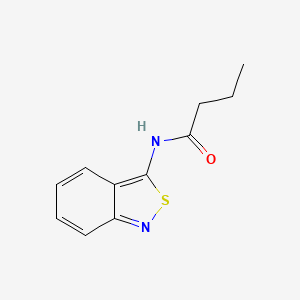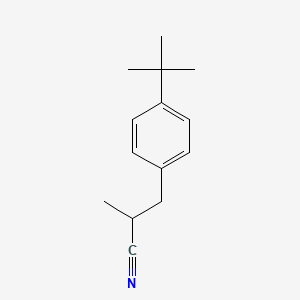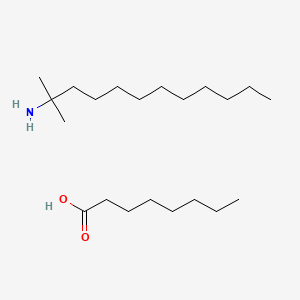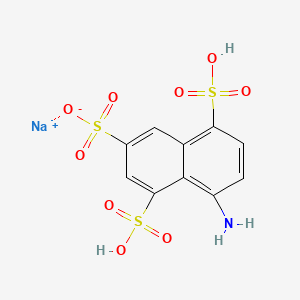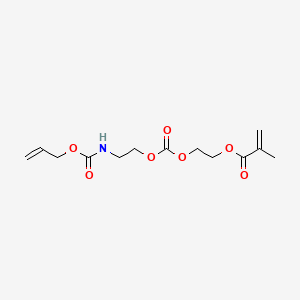
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate typically involves multi-step organic reactions. One common method includes the reaction of methacrylic acid with a precursor molecule containing the 4,9-dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Catalysts such as palladium on carbon, specific solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of advanced polymers with unique properties.
Materials Science: Employed in the development of novel materials with specific mechanical, thermal, or optical properties.
Biomedical Engineering: Investigated for its potential use in drug delivery systems, tissue engineering, and medical devices.
Mécanisme D'action
The mechanism of action of 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate involves its interaction with specific molecular targets and pathways. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biomedical applications, it may interact with biological molecules to facilitate drug delivery or tissue regeneration .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl acrylate
- 4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl butyrate
Uniqueness
4,9-Dioxo-3,5,10-trioxa-8-azatridec-12-en-1-yl methacrylate is unique due to its specific functional groups and structural configuration, which impart distinct properties and reactivity. Compared to similar compounds, it offers enhanced polymerization characteristics and potential biomedical applications .
Propriétés
Numéro CAS |
66470-38-0 |
|---|---|
Formule moléculaire |
C13H19NO7 |
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
2-[2-(prop-2-enoxycarbonylamino)ethoxycarbonyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H19NO7/c1-4-6-19-12(16)14-5-7-20-13(17)21-9-8-18-11(15)10(2)3/h4H,1-2,5-9H2,3H3,(H,14,16) |
Clé InChI |
KVWLRDVRAFLQPD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCOC(=O)OCCNC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


